molecular formula C8H10O2 B1630462 Bicyclo[3.2.1]octane-2,4-dione CAS No. 74896-14-3

Bicyclo[3.2.1]octane-2,4-dione

Cat. No. B1630462
CAS RN: 74896-14-3
M. Wt: 138.16 g/mol
InChI Key: VCYHIHMHWASQAB-UHFFFAOYSA-N
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Patent
US06911547B1

Procedure details

Analogously to Example P3, 2.76 g (20 mmol) of 4-methylene-3-oxabicyclo[3.2.1]octan-2-one are stirred for 15 hours at room temperature in the presence of 2.23 g (22 mmol) of triethylamine and 0.13 g (2 mmol) of potassium cyanide in 10 ml of acetonitrile. The mixture is heated at 55° for a further 30 minutes and then taken up in water and the neutral components are removed at pH 10 using ethyl acetate. The aqueous phase, acidified to pH 2, is extracted with ethyl acetate, dried over sodium sulfate and concentrated by evaporation, yielding 2.05 g (74.3%0) of pure bicyclo[3.2.1]octane-2,4-dione having a melting point of 129-130° C.
Name
4-methylene-3-oxabicyclo[3.2.1]octan-2-one
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][CH2:7]2)[C:4](=[O:10])[O:3]1.C(N(CC)CC)C.[C-]#N.[K+]>C(#N)C.O>[CH:8]12[CH2:9][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:1][C:2]2=[O:3] |f:2.3|

Inputs

Step One
Name
4-methylene-3-oxabicyclo[3.2.1]octan-2-one
Quantity
2.76 g
Type
reactant
Smiles
C=C1OC(C2CCC1C2)=O
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 55° for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the neutral components are removed at pH 10
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C(CC1)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.